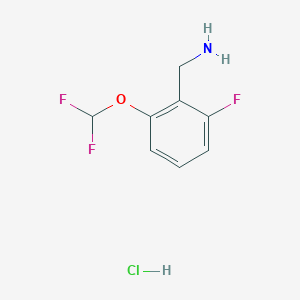
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride
Vue d'ensemble
Description
“2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride” is likely a fluorinated compound, given the presence of fluorine atoms in the structure. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational analysis, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the difluoromethoxy group might make it susceptible to certain types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Herbicide Synthesis
2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides, are synthesized using compounds similar to 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. This process involves steps like hydroxidation and imination, leading to the creation of novel compounds in the field of agrichemicals (Gong Qi-sun, 2005).
Organic Synthesis Methods
The compound serves as a building block in organic synthesis, particularly in the creation of polyfluorinated hexabenzyl hexaazaisowurtzitanes. These derivatives are synthesized through the reaction of selected fluorobenzylamines with glyoxal, indicating the compound's utility in creating complex organic structures (Tobias Kerscher et al., 2006).
Structural and Dynamical Studies
The fluorination of benzylamines, similar to 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, has been studied for its effects on the structural and dynamical properties of molecules. Such studies are crucial in understanding molecular flexibility and potential energy surfaces, contributing to the broader field of physical chemistry (C. Calabrese et al., 2013).
Supramolecular Chemistry
Compounds like 4-fluorobenzylamine have been used to study the effects of strong hydrogen bonds and weak intermolecular interactions on supramolecular assemblies. This research can inform the development of new materials and the understanding of molecular interactions (Shi Wang et al., 2015).
Radiopharmaceuticals
In the field of radiopharmaceuticals, analogs of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride have been synthesized for use in positron emission tomography (PET) scanning. This application is significant in medical imaging and cancer research (T. Haradahira et al., 1998).
Corrosion Inhibition
The use of similar compounds for corrosion inhibition in metals demonstrates the compound's utility in industrial applications, particularly in protecting metals in corrosive environments (R. A. Hussein, 2015).
Chemical Reactivity and Synthesis
Investigations into the synthesis of related fluorobenzylamine derivatives contribute to the understanding of chemical reactivity and the development of new synthetic methods. This is crucial for the advancement of organic chemistry (Changpeng Chen et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(difluoromethoxy)-6-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSHGBUTBUFECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



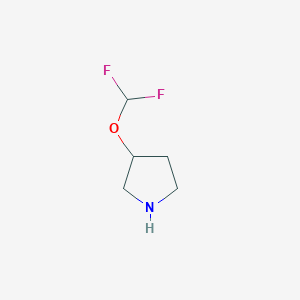

![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)

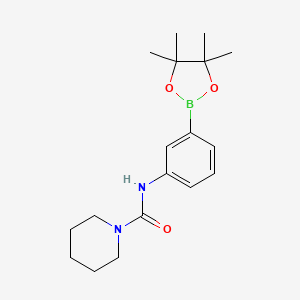
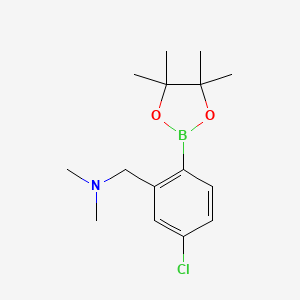
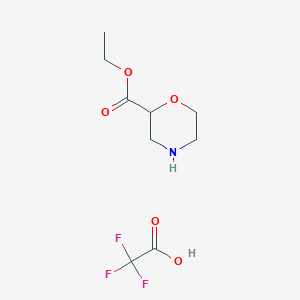
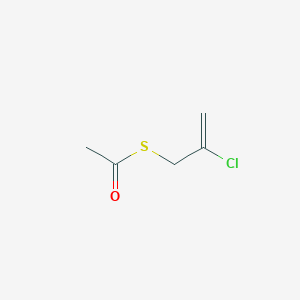
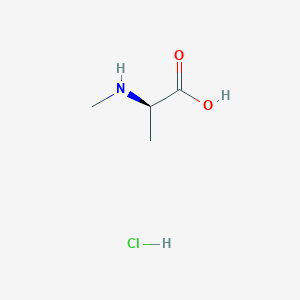
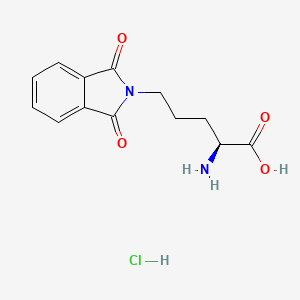
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)